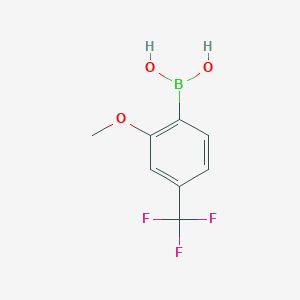

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid

Description

BenchChem offers high-quality (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-methoxy-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O3/c1-15-7-4-5(8(10,11)12)2-3-6(7)9(13)14/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNRYDKUBYQIOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647883 | |

| Record name | [2-Methoxy-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312936-89-3 | |

| Record name | [2-Methoxy-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-methoxy-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid: Properties, Synthesis, and Applications

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid is a versatile organoboron compound with significant applications in organic synthesis, particularly as a key building block in the formation of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. Its unique electronic properties, stemming from the presence of both an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group, make it a valuable reagent for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on quantitative data and detailed experimental protocols.

Chemical Structure and Properties

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid is a white to off-white solid. Its chemical structure consists of a phenyl ring substituted with a boronic acid group at position 1, a methoxy group at position 2, and a trifluoromethyl group at position 4.

Table 1: Physicochemical Properties of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid [1]

| Property | Value |

| CAS Number | 312936-89-3 |

| Molecular Formula | C₈H₈BF₃O₃ |

| Molecular Weight | 220.0 g/mol |

| Boiling Point | 309.9 °C at 760 mmHg |

| Appearance | Solid |

| Storage Temperature | Room Temperature |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the hydroxyl protons of the boronic acid group. The aromatic protons will exhibit complex splitting patterns due to their coupling with each other and potentially with the fluorine atoms of the trifluoromethyl group. The methoxy protons will appear as a singlet, typically in the range of 3.8-4.0 ppm. The boronic acid protons are often broad and may exchange with deuterium in deuterated solvents.

¹³C NMR: The carbon NMR spectrum will show signals for each of the unique carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts influenced by the attached functional groups.

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the boronic acid group (typically a broad band around 3300 cm⁻¹), C-H stretching of the aromatic ring and methoxy group, C=C stretching of the aromatic ring, and strong C-F stretching bands associated with the trifluoromethyl group.

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of functional groups such as the methoxy and trifluoromethyl moieties.

Synthesis

The synthesis of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid can be achieved through several established methods for the preparation of arylboronic acids. A common approach involves the reaction of an appropriate aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.

Experimental Protocol: Synthesis of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid (General Procedure)

This protocol is a general representation and may require optimization for specific laboratory conditions.

Materials:

-

1-Bromo-2-methoxy-4-(trifluoromethyl)benzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with 1-bromo-2-methoxy-4-(trifluoromethyl)benzene dissolved in anhydrous THF.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (in hexanes) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at -78 °C.

-

The reaction mixture is stirred at -78 °C for an additional 1 hour to ensure complete formation of the aryllithium species.

-

Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of aqueous HCl.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid.

References

An In-depth Technical Guide to (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid (CAS: 312936-89-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid is a specialized organoboron compound that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group on the phenyl ring, imparts distinct reactivity and properties that are highly valuable in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the widely utilized Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties

A clear understanding of the physicochemical properties of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid is essential for its effective handling, storage, and application in chemical reactions. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 312936-89-3 | [1] |

| Molecular Formula | C₈H₈BF₃O₃ | [1] |

| Molecular Weight | 220.0 g/mol | [1] |

| Boiling Point | 309.9 °C at 760 mmHg | |

| Melting Point | Not available | |

| Appearance | Solid | |

| Purity | Typically >95% | [2] |

Note on Isomeric Confusion: It is crucial to distinguish this compound from its isomer, 4-Methoxy-2-(trifluoromethyl)phenyl)boronic acid (CAS: 313546-16-6), which has a reported melting point of 168-172 °C. The absence of a reported melting point for the title compound in many databases highlights the importance of careful characterization.

Synthesis

Caption: General synthetic workflow for (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid.

General Experimental Protocol for Synthesis

The following is a generalized experimental protocol based on standard methods for the synthesis of arylboronic acids.

Materials:

-

1-Bromo-2-methoxy-4-(trifluoromethyl)benzene

-

Magnesium turnings or n-Butyllithium solution

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (aqueous solution)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Formation of the Organometallic Reagent:

-

Grignard Reagent: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 1-bromo-2-methoxy-4-(trifluoromethyl)benzene in anhydrous diethyl ether or THF dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is typically stirred until the magnesium is consumed.

-

Organolithium Reagent: To a flame-dried flask under an inert atmosphere, add a solution of 1-bromo-2-methoxy-4-(trifluoromethyl)benzene in anhydrous diethyl ether or THF. Cool the solution to a low temperature (typically -78 °C) and add a solution of n-butyllithium dropwise. The reaction mixture is stirred at this temperature for a specified period.

-

-

Borylation:

-

The solution of the organometallic reagent is cooled to a low temperature (e.g., -78 °C).

-

Triisopropyl borate is added dropwise to the cooled solution, maintaining the low temperature.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

-

Hydrolysis and Workup:

-

The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid.

-

The mixture is stirred vigorously until two clear layers are formed.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

-

Reactivity and Applications in Suzuki-Miyaura Coupling

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The presence of the trifluoromethyl group significantly influences the electronic properties of the phenyl ring, making this boronic acid an attractive coupling partner in many synthetic schemes.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction using (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid.

Materials:

-

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid

-

Aryl or vinyl halide/triflate

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

-

Reaction Setup:

-

To a reaction vessel, add (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid, the aryl/vinyl halide/triflate, the palladium catalyst, a ligand (if required), and the base.

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.

-

Degassed solvent(s) are added via syringe.

-

-

Reaction Execution:

-

The reaction mixture is heated to the desired temperature (typically between 80-120 °C) with stirring.

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

-

Workup and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Water and an organic solvent (e.g., ethyl acetate) are added, and the layers are separated.

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel or by recrystallization.

-

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the 2-methoxy-4-(trifluoromethyl)phenyl moiety into molecules is of significant interest in drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The methoxy group can participate in hydrogen bonding and modulate the electronic properties of the molecule. This boronic acid serves as a key intermediate for the synthesis of a variety of biologically active compounds.

Spectroscopic Data

While a publicly available, verified ¹H NMR spectrum for (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid is not readily found in the searched resources, a predicted spectrum would exhibit characteristic signals for the methoxy protons, the aromatic protons, and the boronic acid protons. The aromatic region would show a distinct splitting pattern due to the substitution on the phenyl ring. The protons of the boronic acid group are often broad and may exchange with deuterium in deuterated solvents. Researchers are advised to acquire and interpret their own analytical data for confirmation of structure and purity.

Safety Information

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Its unique electronic and steric properties make it an important tool for researchers in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, synthesis, and applications to aid in its effective utilization in the laboratory.

References

Molecular weight of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid, a key building block in modern organic synthesis. It covers its chemical properties, applications in synthetic chemistry—particularly in Suzuki-Miyaura cross-coupling reactions—and its relevance in the development of novel pharmaceuticals and advanced materials.

Core Compound Data

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid is an organoboron compound valued for its unique combination of a methoxy group, a trifluoromethyl group, and a reactive boronic acid moiety. This structure makes it a versatile reagent in carbon-carbon bond formation. The trifluoromethyl group, in particular, can enhance the lipophilicity, metabolic stability, and binding affinity of target molecules in drug discovery.

| Property | Data | Reference |

| Molecular Formula | C₈H₈BF₃O₃ | [1] |

| Molecular Weight | 220.0 g/mol | [1] |

| CAS Number | 312936-89-3 | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 172 °C | [3] |

| Boiling Point | 309.9±52.0 °C (Predicted) | [2] |

| Storage Conditions | Store at 2 - 8 °C under inert gas | [2][3] |

Applications in Synthesis and Drug Discovery

The primary application of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction is a fundamental tool for constructing biaryl and substituted aromatic compounds, which are common scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[4]

The unique electronic properties imparted by the trifluoromethyl and methoxy substituents make this reagent valuable for creating:

-

Novel Drug Candidates: Boronic acids are crucial in medicinal chemistry for synthesizing complex molecules to target specific biological pathways.[3][5] The trifluoromethyl group is known to improve the efficacy and persistence of active pharmaceutical ingredients.

-

Advanced Materials: It serves as a precursor for specialized polymers, liquid crystals, and organic electronic materials where specific electronic properties are required.[3][6]

-

Agrochemicals: The trifluoromethyl moiety can enhance the potency and stability of pesticides and herbicides.

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid with an aryl halide (Ar-X).

Materials:

-

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid (1.2 equiv)

-

Aryl halide (Ar-X, 1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene/EtOH/H₂O mixture, Dioxane, DMF)

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel (e.g., a Schlenk flask or pressure vessel) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid (1.2 equiv), and the base (2.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir overnight.[7][8]

-

Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4] The three key steps are oxidative addition, transmetalation, and reductive elimination.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. scbt.com [scbt.com]

- 2. 2-METHOXY-4-(TRIFLUOROMETHYL)-PHENYLBORONIC ACID | 312936-89-3 [amp.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry | MDPI [mdpi.com]

- 6. Buy [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid [smolecule.com]

- 7. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 8. m.youtube.com [m.youtube.com]

Unraveling the Electronic Influence of Methoxy and Trifluoromethyl Groups in Arylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound electronic effects of the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups on the properties and reactivity of arylboronic acids. A comprehensive understanding of these effects is paramount for the rational design of novel therapeutics, catalysts, and functional materials. This document provides a detailed analysis of key physicochemical parameters, experimental protocols for their determination, and the implications for widely-used chemical transformations.

Introduction: A Tale of Two Substituents

The electronic nature of a substituent on an aromatic ring dictates the electron density distribution within the molecule, thereby influencing its acidity, nucleophilicity, and overall reactivity. The methoxy group, a classical electron-donating group, and the trifluoromethyl group, a potent electron-withdrawing group, represent two extremes of the electronic effect spectrum. Their incorporation into the arylboronic acid scaffold significantly modulates the properties of the boronic acid moiety, which is a cornerstone of modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

The methoxy group exerts a dual electronic influence: a -I (inductive) effect due to the electronegativity of the oxygen atom, which withdraws electron density through the sigma bond, and a strong +R (resonance) effect, where the lone pairs on the oxygen atom donate electron density to the aromatic pi-system. In contrast, the trifluoromethyl group is characterized by a very strong -I effect, owing to the high electronegativity of the three fluorine atoms, and a weak -R effect (hyperconjugation), both of which withdraw electron density from the aromatic ring.

Quantifying Electronic Effects: Hammett, Swain-Lupton, and pKa Values

The electronic influence of the methoxy and trifluoromethyl groups can be quantitatively assessed using various parameters, including Hammett constants (σ), Swain-Lupton parameters (F and R), and pKa values of the corresponding arylboronic acids.

Hammett and Swain-Lupton Parameters

Hammett constants (σ) provide a measure of the electronic effect of a substituent on the reactivity of a benzene derivative. The sign and magnitude of σ indicate the electron-donating or -withdrawing nature of the substituent. Swain-Lupton parameters dissect these effects into field/inductive (F) and resonance (R) components.

| Substituent | Position | Hammett Constant (σ) | Swain-Lupton Field (F) | Swain-Lupton Resonance (R) |

| -OCH₃ | meta | 0.12 | 0.54 | -1.68 |

| para | -0.27 | 0.54 | -1.68 | |

| -CF₃ | meta | 0.43 | 0.64 | 0.76 |

| para | 0.54 | 0.64 | 0.76 |

Data compiled from various sources.

Acidity of Substituted Arylboronic Acids (pKa)

The Lewis acidity of the boronic acid moiety is directly influenced by the electronic effects of the substituents on the aryl ring. Electron-withdrawing groups increase the acidity (lower pKa), while electron-donating groups decrease the acidity (higher pKa).

| Substituent | Position | pKa |

| Phenylboronic Acid | - | 8.80 |

| -OCH₃ | ortho | 9.31 |

| meta | 8.46 | |

| para | 9.25 | |

| -CF₃ | ortho | 9.45 |

| meta | 7.88 | |

| para | 7.82 |

Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature).

Spectroscopic Characterization: NMR Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of nuclei within a molecule. The chemical shifts of ¹¹B, ¹³C, and ¹⁹F are particularly sensitive to the electronic effects of the methoxy and trifluoromethyl substituents.

| Compound | ¹¹B Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |

| Phenylboronic acid | 29.8 | - |

| 4-Methoxyphenylboronic acid | 29.5 | - |

| 4-(Trifluoromethyl)phenylboronic acid | 30.3 | -63.3 |

Note: Chemical shifts are relative to standard references and can vary with solvent and concentration.

Generally, electron-donating groups lead to a slight upfield shift (lower ppm) in the ¹¹B NMR spectrum, reflecting increased electron density at the boron center. Conversely, electron-withdrawing groups cause a downfield shift (higher ppm). The ¹⁹F NMR chemical shift of the -CF₃ group is also sensitive to the electronic environment of the aromatic ring.

Reactivity in Suzuki-Miyaura Cross-Coupling

The electronic nature of the substituent on the arylboronic acid plays a critical role in the kinetics of the Suzuki-Miyaura reaction. The transmetalation step, which is often rate-determining, involves the transfer of the aryl group from the boron atom to the palladium center.

Electron-donating groups, such as methoxy, generally accelerate the transmetalation step by increasing the nucleophilicity of the aryl group attached to the boron. In contrast, electron-withdrawing groups like trifluoromethyl can decrease the rate of transmetalation due to the reduced nucleophilicity of the aryl moiety. However, the overall reaction rate is a complex interplay of multiple factors, including the nature of the palladium catalyst, the base, the solvent, and the coupling partner.

Visualizing Electronic Effects and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Figure 1: Inductive vs. Resonance Effects - A diagram illustrating the opposing electronic effects of the methoxy group and the synergistic electron-withdrawing effects of the trifluoromethyl group.

Figure 2: Workflow for pKa Determination - A simplified workflow for determining the pKa of arylboronic acids using common titration methods.

Figure 3: Simplified Suzuki-Miyaura Catalytic Cycle - A diagram outlining the key steps of the Suzuki-Miyaura cross-coupling reaction, highlighting the role of the arylboronic acid in the transmetalation step.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of the properties of arylboronic acids.

Determination of pKa by Potentiometric Titration

-

Preparation of Solutions:

-

Prepare a standardized solution of the arylboronic acid (e.g., 0.01 M) in a suitable solvent system (e.g., water-methanol mixture to ensure solubility).

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) in deionized, decarbonated water.

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions.

-

Place a known volume of the arylboronic acid solution in a thermostated beaker equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the standardized base solution in small, precise increments using a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of base added.

-

The pKa can be determined from the half-equivalence point of the titration curve.

-

For more accurate results, a Gran plot or non-linear regression analysis of the titration data can be employed.

-

Determination of pKa by UV-Vis Spectrophotometric Titration

-

Preparation of Solutions:

-

Prepare a stock solution of the arylboronic acid in a suitable solvent.

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

-

Measurement Procedure:

-

For each buffer solution, prepare a sample containing a constant concentration of the arylboronic acid.

-

Record the UV-Vis spectrum of each sample over a relevant wavelength range.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance of the acidic and basic forms of the arylboronic acid differs significantly.

-

Plot the absorbance at this wavelength as a function of pH.

-

Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve to determine the pKa.

-

NMR Spectroscopic Analysis

-

Sample Preparation:

-

Dissolve a few milligrams of the arylboronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate additives for solubility).

-

Add a small amount of an internal standard (e.g., TMS for ¹H and ¹³C, BF₃·OEt₂ for ¹¹B, or CFCl₃ for ¹⁹F) if quantitative analysis or precise chemical shift referencing is required.

-

-

Data Acquisition:

-

Acquire ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

Optimize acquisition parameters (e.g., pulse width, relaxation delay, number of scans) for each nucleus to obtain spectra with good signal-to-noise ratios.

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transformation, phase correction, baseline correction).

-

Integrate the signals and determine the chemical shifts relative to the reference standard.

-

Monitoring Suzuki-Miyaura Reaction Kinetics

-

Reaction Setup:

-

In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, palladium catalyst, ligand, and base in a suitable solvent.

-

Add an internal standard for quantitative analysis (e.g., a compound that is stable under the reaction conditions and does not interfere with the analysis).

-

Initiate the reaction by adding the arylboronic acid.

-

-

Sampling and Analysis:

-

At regular time intervals, withdraw aliquots from the reaction mixture.

-

Quench the reaction in the aliquot (e.g., by cooling and adding a suitable quenching agent).

-

Analyze the composition of the aliquot using a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the starting materials and the product.

-

-

Data Analysis:

-

Plot the concentration of the product as a function of time.

-

Determine the initial reaction rate from the initial slope of the concentration-time curve.

-

By varying the concentrations of the reactants, the order of the reaction with respect to each component can be determined.

-

Conclusion

The electronic effects of methoxy and trifluoromethyl groups profoundly influence the physicochemical properties and reactivity of arylboronic acids. The electron-donating nature of the methoxy group and the electron-withdrawing character of the trifluoromethyl group, as quantified by Hammett parameters and reflected in their pKa values and NMR spectra, have significant implications for their application in organic synthesis. A thorough understanding of these principles, coupled with robust experimental methodologies, is crucial for the rational design and successful implementation of arylboronic acids in drug discovery and materials science. This guide provides a foundational framework for researchers to explore and harness the rich chemistry of these versatile building blocks.

Stability and storage conditions for (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid

An In-Depth Technical Guide to the Stability and Storage of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. This guide provides a comprehensive overview of the stability and recommended storage conditions for (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid, a versatile reagent in organic synthesis.

Chemical Stability Profile

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid is generally considered to be chemically stable under standard ambient conditions at room temperature.[1][2][3] However, like other arylboronic acids, it is susceptible to specific degradation pathways that can be influenced by environmental factors.

Key stability considerations include:

-

Moisture Sensitivity : The compound is sensitive to moisture.[1] Exposure to water can facilitate degradation.

-

Dehydration : Phenylboronic acids can undergo intermolecular dehydration, particularly when heated or during prolonged storage, to form the corresponding cyclic trimeric anhydrides, known as boroxines.[4]

-

Deboronation : A common degradation pathway for arylboronic acids is protodeboronation, which involves the cleavage of the carbon-boron bond and replacement of the boronic acid group with a hydrogen atom.[5][6] This process can be accelerated in the presence of water or certain metals like palladium.[5][6]

-

Oxidation : The boronic acid group can be susceptible to oxidation. Studies on other boronic acid derivatives have shown that oxidative cleavage can occur, converting the boronic acid into an alcohol.[7] Contact with strong oxidizing agents should be avoided.[8]

Quantitative Data Summary

The following table summarizes the key storage and stability parameters for (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid based on available data sheets and chemical literature.

| Parameter | Value / Condition | Source(s) |

| Recommended Storage Temp. | 2 - 8 °C (Refrigerated) | [1][9] |

| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon) | [1][10] |

| Container | Tightly closed container | [1][2][8][11] |

| Environment | Dry, well-ventilated place | [1][2][11] |

| Chemical Stability | Stable under standard ambient conditions (room temperature) | [1][2][3] |

| Sensitivities | Moisture sensitive | [1] |

| Incompatible Materials | Strong bases, Strong oxidizing agents | [8] |

Potential Degradation Pathways

Arylboronic acids are subject to several degradation mechanisms. The primary pathways involve dehydration to boroxines and protodeboronation.

Caption: General degradation pathways for arylboronic acids.

Experimental Protocols

While specific stability-indicating assays for (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid are not widely published, a general approach can be formulated based on standard analytical chemistry practices for assessing the stability of chemical compounds.

General Protocol for Assessing Chemical Stability

This protocol outlines a typical workflow for a forced degradation study to identify potential degradation products and pathways.

-

Reference Standard Preparation : A well-characterized, pure sample of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid is designated as the reference standard. A solution is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Forced Degradation Conditions : The compound is exposed to a variety of stress conditions to induce degradation. These typically include:

-

Hydrolytic Stress : Samples are stored in aqueous solutions at acidic (e.g., 0.1 N HCl), neutral (water), and basic (e.g., 0.1 N NaOH) pH.

-

Oxidative Stress : Samples are treated with an oxidizing agent, such as 3% hydrogen peroxide.

-

Thermal Stress : Solid samples are stored at elevated temperatures (e.g., 60-80°C).

-

Photolytic Stress : Samples (both solid and in solution) are exposed to UV and visible light.

-

-

Time Point Sampling : Samples are collected from each stress condition at various time points (e.g., 0, 24, 48, 72 hours).

-

Sample Analysis : All samples, including a control (unstressed) sample, are analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Method : A reverse-phase C18 column is often suitable. The mobile phase could consist of a gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA).

-

Detection : The disappearance of the main peak (parent compound) and the appearance of new peaks (degradation products) are monitored.

-

-

Peak Purity and Identification : The purity of the parent peak is assessed using a photodiode array (PDA) detector. For significant degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to determine their molecular weights and aid in structural elucidation.

-

Data Analysis : The percentage of degradation is calculated by comparing the peak area of the parent compound in stressed samples to that in the control sample.

Caption: Workflow for a forced degradation study.

Conclusion for Drug Development Professionals

For professionals in drug discovery and development, (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid is a valuable building block, frequently used in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules.[9] Given that arylboronic acids are sometimes considered potential genotoxic impurities, understanding their stability is crucial for controlling their levels in active pharmaceutical ingredients (APIs).[5][6] Proper storage—refrigerated, dry, and under an inert atmosphere—is essential to prevent degradation to boroxines or through deboronation. Adherence to these conditions ensures the reagent's purity and reactivity, which is critical for the synthesis of target APIs and for minimizing process-related impurities. Routine quality control of starting materials using techniques like HPLC is recommended to confirm integrity prior to use in synthesis.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. 2-METHOXY-4-(TRIFLUOROMETHYL)-PHENYLBORONIC ACID Safety Data Sheets(SDS) lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 6. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 2-METHOXY-4-(TRIFLUOROMETHYL)-PHENYLBORONIC ACID | 312936-89-3 [amp.chemicalbook.com]

- 11. aksci.com [aksci.com]

An In-depth Technical Guide on the Solubility of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid, with the CAS Number 312936-89-3, is a valuable building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its molecular structure, featuring a methoxy and a trifluoromethyl group on the phenyl ring, imparts unique electronic properties and influences its reactivity and physical characteristics, including solubility.[2] Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development in medicinal chemistry and materials science.

Expected Solubility Profile

The solubility of boronic acids is influenced by factors such as the polarity of the solvent and the nature and position of substituents on the phenyl ring.[3] For (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid, the presence of a polar methoxy group and a lipophilic trifluoromethyl group suggests a nuanced solubility profile.

Based on general principles observed for other substituted phenylboronic acids, the following qualitative solubility trends can be anticipated:

-

High Solubility: In polar aprotic solvents like acetone and 3-pentanone, and in ethers like dipropyl ether, phenylboronic acids tend to exhibit high solubility.[4][5]

-

Moderate Solubility: In solvents of intermediate polarity, such as chloroform, moderate solubility is expected.[4][5]

-

Low Solubility: In non-polar hydrocarbon solvents like methylcyclohexane, the solubility is likely to be very low.[4][5][6]

It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, which can complicate solubility behavior.[6]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods should be employed. The following protocols are widely accepted for determining the solubility of active pharmaceutical ingredients (APIs) and other organic compounds.

The shake-flask method is a common and reliable technique for determining equilibrium solubility.[7]

Protocol:

-

Preparation: Add an excess amount of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid to a known volume of the selected organic solvent in a sealed vial. Preliminary tests are recommended to estimate the required amount of the compound to ensure a saturated solution with undissolved solids.[7][8]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital agitator until equilibrium is reached. The time required for equilibration should be determined experimentally.[7][9]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment.[9] Separate the saturated solution from the solid phase by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][10]

-

Replicates: Perform the measurements in triplicate or more to ensure accuracy and determine the variability.[7]

The dynamic method involves observing the dissolution of a solid in a liquid upon controlled heating.[3]

Protocol:

-

Sample Preparation: Accurately weigh the boronic acid and the chosen solvent into a jacketed glass vessel to create a biphasic sample of known composition.[3]

-

Heating and Stirring: Heat the sample at a slow, constant rate (e.g., 0.1 K/min) while stirring vigorously to maintain homogeneity.[3]

-

Turbidity Monitoring: Continuously monitor the turbidity of the sample. The temperature at which the last solid particles dissolve, resulting in a clear solution, is the equilibrium solubility temperature for that composition.[3][6] This can be determined visually or instrumentally by measuring the intensity of a light beam passing through the solution.[3][4][5]

-

Data Collection: Repeat the procedure for various compositions to construct a solubility curve (mole fraction vs. temperature).[3]

Data Presentation

While specific data for (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid is not available, the experimentally determined solubility data should be presented in a clear and structured format for easy comparison.

Table 1: Hypothetical Solubility Data for (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid at 25 °C

| Solvent | Solvent Polarity | Solubility (g/L) | Molar Solubility (mol/L) |

| Acetone | Polar Aprotic | Data to be determined | Data to be determined |

| Chloroform | Weakly Polar | Data to be determined | Data to be determined |

| Methanol | Polar Protic | Data to be determined | Data to be determined |

| Toluene | Non-polar | Data to be determined | Data to be determined |

| Heptane | Non-polar | Data to be determined | Data to be determined |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the equilibrium shake-flask method for determining solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While quantitative solubility data for (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid in common organic solvents is not currently published, this guide provides a framework for its experimental determination. By following the detailed protocols for the equilibrium shake-flask or dynamic methods, researchers can generate reliable data essential for the effective use of this important synthetic building block. The anticipated solubility trends, based on the behavior of similar boronic acids, suggest higher solubility in polar aprotic and ether solvents and lower solubility in non-polar hydrocarbon solvents. This information is crucial for scientists and professionals in drug development and chemical research to optimize their experimental and manufacturing processes.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. who.int [who.int]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

The Strategic Application of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic Acid in the Synthesis of Novel Nav1.7 Inhibitors for Pain Management

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid has emerged as a valuable building block in medicinal chemistry, particularly in the synthesis of complex heterocyclic compounds for drug discovery. Its unique substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group, imparts desirable physicochemical and reactivity properties. This guide explores the application of this versatile reagent, focusing on its use in the synthesis of potent and selective inhibitors of the voltage-gated sodium channel Nav1.7, a key target for the development of novel analgesics.

Core Application: Suzuki-Miyaura Cross-Coupling in the Synthesis of Nav1.7 Inhibitors

The primary application of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid in medicinal chemistry is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a cornerstone of modern drug discovery, enabling the efficient formation of carbon-carbon bonds to construct complex molecular scaffolds.

A notable example of its application is in the synthesis of bicyclic sulfonamides as potent Nav1.7 inhibitors, as detailed in patent literature from Vertex Pharmaceuticals (WO2014201173A1). These compounds are being investigated for the treatment of pain. The (2-methoxy-4-(trifluoromethyl)phenyl) moiety is a critical pharmacophoric element, contributing to the overall activity and selectivity of the final inhibitor.

Experimental Protocol: Synthesis of a Bicyclic Sulfonamide Nav1.7 Inhibitor

The following protocol is adapted from the general procedures described in patent WO2014201173A1 for the synthesis of Nav1.7 inhibitors.

Reaction Scheme:

Materials:

-

Aryl halide or triflate precursor (e.g., a bicyclic sulfonamide core)

-

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid

-

Palladium catalyst (e.g., Pd(AmPhos)₂Cl₂, Pd(dppf)Cl₂, or Pd(PPh₃)₄)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Solvent system (e.g., 1,4-dioxane and water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vial, add the aryl halide/triflate precursor (1.0 eq), (2-methoxy-4-(trifluoromethyl)phenyl)boronic acid (1.2-1.5 eq), palladium catalyst (0.05-0.1 eq), and base (2.0-3.0 eq).

-

Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water).

-

Seal the vial and heat the reaction mixture to 80-100 °C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Characterization:

The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

While the patent literature confirms the successful use of (2-methoxy-4-(trifluoromethyl)phenyl)boronic acid in the synthesis of Nav1.7 inhibitors, specific reaction yields and IC₅₀ values for the resulting compounds are not always explicitly detailed for each example. However, based on the data provided for analogous compounds within the same patent series, it can be inferred that this building block contributes to the synthesis of highly potent Nav1.7 inhibitors.

Table 1: Representative Biological Data for Analogous Nav1.7 Inhibitors

| Compound Class | Target | Representative IC₅₀ (nM) |

| Bicyclic Sulfonamides | Nav1.7 | < 100 |

Note: The IC₅₀ value is representative of the general potency of the class of compounds and not specific to a product synthesized using (2-methoxy-4-(trifluoromethyl)phenyl)boronic acid.

Signaling Pathway and Mechanism of Action

Voltage-gated sodium channels, particularly the Nav1.7 subtype, are critical for the initiation and propagation of action potentials in nociceptive (pain-sensing) neurons.[1] Gain-of-function mutations in the gene encoding Nav1.7 (SCN9A) lead to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain, highlighting Nav1.7 as a key therapeutic target for analgesia.[2]

Nav1.7 channels are predominantly expressed in the peripheral nervous system, in the dorsal root ganglia (DRG) and sympathetic ganglion neurons.[2] Upon stimulation by a noxious stimulus, Nav1.7 channels open, leading to an influx of sodium ions and depolarization of the neuronal membrane. This depolarization, if it reaches the threshold, triggers an action potential that travels along the axon to the spinal cord and then to the brain, where it is perceived as pain.

Inhibitors that selectively block the Nav1.7 channel can prevent this initial depolarization, thereby blocking the transmission of pain signals at their source. The bicyclic sulfonamide inhibitors synthesized using (2-methoxy-4-(trifluoromethyl)phenyl)boronic acid are designed to bind to the Nav1.7 channel and prevent its opening, thus exerting an analgesic effect.

Diagram: The Role of Nav1.7 in Pain Signaling

Caption: Role of Nav1.7 in pain signal transmission and its inhibition.

Conclusion

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid is a key reagent for the synthesis of advanced drug candidates, particularly in the development of selective Nav1.7 inhibitors for the treatment of pain. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex, biologically active molecules. The continued application of this and structurally related boronic acids is expected to play a significant role in the advancement of medicinal chemistry and the discovery of new therapeutics.

References

An In-depth Technical Guide to the Safe Handling of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid (CAS No. 312936-89-3), a reagent frequently utilized in organic synthesis and medicinal chemistry. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Section 1: Compound Identification and Properties

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid is a white to off-white solid organic compound.[1] Its utility in research, particularly as a reagent in cross-coupling reactions, necessitates a thorough understanding of its characteristics.

| Property | Data | Reference |

| Molecular Formula | C₈H₈BF₃O₃ | [2] |

| Molecular Weight | 220.0 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 309.9±52.0 °C (Predicted) | [1] |

| Density | 1.36 g/cm³ (Predicted) | [1] |

| pKa | 7.84±0.58 (Predicted) | [1] |

| Storage Temperature | 2-8°C under inert gas | [1] |

Section 2: Hazard Identification and GHS Classification

The hazard classification for (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid can vary between suppliers. While some sources indicate no available data or no known hazards, other chemically related boronic acids present defined risks.[3][4] For due diligence, it is prudent to handle the compound with the precautions suitable for an irritant. Analogous compounds are classified as causing skin and eye irritation and may cause respiratory irritation.[5][6]

Potential GHS Hazard Statements (based on similar compounds):

Section 3: Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimize exposure and maintain the chemical's stability.

3.1 Engineering Controls and Personal Protective Equipment (PPE)

A risk assessment should precede any handling of this chemical. The following engineering controls and PPE are mandatory.

| Control/PPE | Specification |

| Ventilation | Work in a well-ventilated area. Use of a chemical fume hood is required.[7][8] |

| Eye Protection | Chemical safety goggles or a face shield approved under NIOSH (US) or EN 166 (EU) standards.[7][9] |

| Hand Protection | Wear appropriate chemical-resistant gloves.[5][10] |

| Skin/Body Protection | Lab coat and appropriate protective clothing.[11][12] |

| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7] |

3.2 Handling Procedures

-

Do not eat, drink, or smoke in the work area.[11]

-

Take measures to prevent the buildup of electrostatic charge.[3]

3.3 Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8]

-

Store under an inert atmosphere (e.g., Nitrogen or Argon) as the compound may be moisture-sensitive.[1][5]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7][8]

Section 4: Emergency and First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[3][7] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[3][6] If skin irritation occurs, get medical advice.[5][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention from an ophthalmologist.[3][5][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][7] |

General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS) for the compound.[3][9]

Section 5: Accidental Release and Disposal

5.1 Accidental Release Measures

-

Ensure adequate ventilation and evacuate personnel from the area.[4][9]

-

Wear appropriate personal protective equipment (see Section 3.1).[4]

-

Avoid generating dust.[5]

-

Carefully sweep up or vacuum the spilled material and place it into a suitable, closed container for disposal.[3][11]

-

Prevent the product from entering drains or the environment.[3][11]

5.2 Disposal Considerations

-

Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations.

-

Dispose of contents and container to an approved waste disposal plant.[5]

Section 6: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, hydrogen fluoride, and oxides of boron.[3][7]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][7]

Section 7: Experimental Workflow

The following diagram illustrates a generalized workflow for safely handling (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid in a laboratory setting.

References

- 1. 2-METHOXY-4-(TRIFLUOROMETHYL)-PHENYLBORONIC ACID | 312936-89-3 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. 2-METHOXY-4-(TRIFLUOROMETHYL)-PHENYLBORONIC ACID Safety Data Sheets(SDS) lookchem [lookchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. angenechemical.com [angenechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. aaronchem.com [aaronchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. aksci.com [aksci.com]

- 12. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using (2-Methoxy-4-(trifluoromethyl)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the pharmaceutical and materials science industries due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and palladium catalysts.

This application note provides a detailed protocol for the use of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura coupling reactions. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the phenyl ring imparts unique electronic properties to this reagent, influencing its reactivity and making it a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutics. As an example, this reagent has been utilized in the synthesis of bicyclic sulfonamide compounds as sodium channel inhibitors.[1]

Reaction Principle

The Suzuki-Miyaura coupling follows a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocol

The following protocol is a representative example of a Suzuki-Miyaura coupling reaction using (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid.

Materials:

-

Aryl halide (e.g., a substituted brominated compound)

-

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid

-

Palladium catalyst (e.g., Pd(AmPhos)₂Cl₂)

-

Base (e.g., Potassium phosphate, K₃PO₄)

-

Solvent system (e.g., 1,3-Dioxane and Water)

-

Inert gas (e.g., Argon or Nitrogen)

-

Reaction vessel (e.g., vial or round-bottom flask) with reflux condenser

-

Heating and stirring apparatus

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 eq), (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid (1.2 eq), palladium catalyst (e.g., 0.05 eq of Pd(AmPhos)₂Cl₂), and potassium phosphate (3.0 eq).

-

Add the solvent system, for instance, a 3:1 mixture of 1,3-dioxane and water.

-

Flush the reaction vessel with an inert gas (e.g., Argon) for several minutes to remove oxygen.

-

Fit the vessel with a reflux condenser.

-

Place the reaction vessel in a preheated heating bath at 100 °C and stir vigorously.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). For the example cited, the reaction was heated for 45 minutes.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Proceed with standard aqueous workup and extraction with an appropriate organic solvent.

-

Dry the combined organic layers over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl compound.

Data Presentation

The following table summarizes the reaction conditions from the example protocol.

| Parameter | Condition |

| Aryl Halide | Substituted Aryl Bromide (1.0 eq) |

| Boronic Acid | (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid (1.2 eq) |

| Catalyst | Pd(AmPhos)₂Cl₂ (0.05 eq) |

| Base | Potassium Phosphate (K₃PO₄) (3.0 eq) |

| Solvent | 1,3-Dioxane / Water (3:1) |

| Temperature | 100 °C |

| Reaction Time | 45 minutes |

Visualizations

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Conclusion

The Suzuki-Miyaura coupling using (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid provides an efficient method for the synthesis of complex biaryl compounds. The protocol outlined in this application note offers a reliable starting point for researchers in organic synthesis and drug discovery. The specific electronic nature of this boronic acid makes it a particularly interesting building block for creating molecules with potential biological activity. As with any chemical reaction, optimization of the catalyst, base, solvent, and temperature may be necessary to achieve the highest yields for specific substrates.

References

Application Notes & Protocols: Strategic Use of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic Acid in Palladium-Catalyzed Cross-Coupling Reactions

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Nuances of Substituted Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction is particularly vital in the pharmaceutical and materials science sectors for the construction of biaryl and heteroaryl structures, which are common motifs in biologically active molecules and advanced materials.[4]

This guide focuses on a uniquely substituted building block: (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid . The presence of both an electron-donating methoxy group (ortho to the boronic acid) and a potent electron-withdrawing trifluoromethyl group (para to the boronic acid) on the same aromatic ring presents both opportunities and challenges in cross-coupling chemistry. Understanding the interplay of these electronic effects is critical for developing robust and high-yielding synthetic protocols.

The methoxy group can influence the reaction through steric hindrance and by modulating the electronic properties of the boronic acid, while the trifluoromethyl group significantly impacts the reactivity of the aryl system due to its strong electron-withdrawing nature.[5][6] This guide will provide a detailed exploration of how to harness the reactivity of this specific boronic acid in Suzuki-Miyaura coupling reactions, offering both mechanistic insights and field-proven protocols.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A successful Suzuki-Miyaura coupling hinges on the seamless progression through a catalytic cycle involving a palladium catalyst.[3][7][8] The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (or pseudohalide), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[3][7]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][9]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]

Experimental Protocols: Coupling with (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid

The following protocols are designed to provide a robust starting point for the Suzuki-Miyaura coupling of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid with a variety of aryl halides.

Protocol 1: General Coupling with Aryl Bromides

This protocol is optimized for coupling with electron-rich, electron-neutral, and moderately electron-deficient aryl bromides.

Materials:

-

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or a more electron-rich phosphine ligand like SPhos

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

-

Toluene and Water (or Dioxane and Water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid (1.2 eq), the aryl bromide (1.0 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq).

-

Solvent and Base Addition: Add the chosen base (2.0-3.0 eq). Then, add the solvent system (e.g., a 4:1 mixture of Toluene:Water) to the flask.[10]

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Protocol 2: Coupling with Challenging Aryl Chlorides

Aryl chlorides are often less reactive than their bromide or iodide counterparts.[7] This protocol employs a more active catalyst system to facilitate the coupling.

Key Modifications from Protocol 1:

-

Catalyst System: Use a more active palladium precatalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or a palladacycle catalyst.[7] Bulky, electron-rich phosphine ligands like SPhos or XPhos are often necessary.[11]

-

Base: A stronger base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required.[2]

-

Temperature: Higher reaction temperatures (100-120 °C) may be necessary.

Causality Behind Experimental Choices

| Component | Choice & Rationale |

| Palladium Catalyst | Pd(OAc)₂ is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species. For less reactive aryl halides, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or more robust precatalysts like Pd(dppf)Cl₂ are used to ensure efficient initiation of the catalytic cycle.[7][12] |

| Ligand | The choice of phosphine ligand is crucial. Triphenylphosphine (PPh₃) is a standard choice, but for challenging couplings, bulky and electron-rich ligands (e.g., SPhos, XPhos) can accelerate the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[11][12] |

| Base | The base activates the boronic acid for transmetalation.[9] The choice of base can significantly impact the reaction outcome. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. The solubility of the base is also a factor, with aqueous solutions often facilitating the reaction.[2][13] |

| Solvent | A biphasic solvent system, such as toluene/water or dioxane/water, is often employed.[2] The aqueous phase helps to dissolve the inorganic base, while the organic phase solubilizes the reactants and catalyst. |

| Temperature | The reaction is typically heated to accelerate the rate-limiting oxidative addition step. However, excessively high temperatures can lead to decomposition of the catalyst or reactants. |

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid with various aryl halides. Yields are representative and may vary based on the specific substrate and reaction scale.

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 85-95 |

| 4-Chlorotoluene | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | Dioxane/H₂O | 110 | 18 | 70-80 |

| 3-Bromopyridine | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.5) | DMF/H₂O | 100 | 10 | 80-90 |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene/H₂O | 80 | 8 | 90-98 |

Troubleshooting and Key Considerations

-

Protodeboronation: Boronic acids, particularly those with electron-withdrawing groups, can be susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen).[14] Using milder bases, lower reaction temperatures, and shorter reaction times can help to minimize this side reaction. The use of boronic esters, such as pinacol esters, can also enhance stability.[1]

-

Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules (homocoupling) can sometimes be observed. This is often minimized by using a slight excess of the boronic acid and ensuring efficient stirring.

-

Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading, using a more active ligand, or increasing the reaction temperature. Ensure that the reaction mixture was properly degassed, as oxygen can deactivate the palladium catalyst.

-

Purification Challenges: The polarity of the desired biaryl product will depend on the coupling partner. A range of solvent systems for column chromatography (e.g., hexanes/ethyl acetate) should be screened to achieve optimal separation.

Conclusion

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid is a valuable building block for the synthesis of complex biaryl compounds. By understanding the fundamentals of the Suzuki-Miyaura reaction and carefully selecting the catalyst, ligand, base, and solvent system, researchers can effectively utilize this reagent to construct novel molecular architectures for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a comprehensive resource for achieving successful and reproducible outcomes in the laboratory.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Wikipedia. (2023). Suzuki reaction. [Link]

-

Nolan, S. P., & Organ, M. G. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2216-2225. [Link]

-

Singleton, D. A., & Biscoe, M. R. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

Li, J. H., & Wang, D. P. (2013). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

-

Smith, R. C., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. [Link]

-

ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]

-

ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

ResearchGate. (2019). Synthesis of trifluoromethylated biaryl compounds. Reaction conditions:.... [Link]

-

ResearchGate. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

-

ResearchGate. (2017). Two alternative routes towards the synthesis of biaryls 3a–c.. [Link]

-

Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1562-1681. [Link]

-